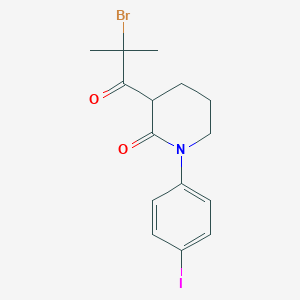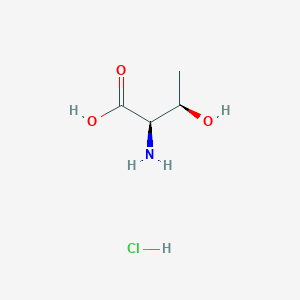
1-(Piperazin-1-yl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)but-3-yn-2-one is an organic compound that features a piperazine ring attached to a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with but-3-yn-2-one under controlled conditions. The reaction typically requires a solvent such as toluene and may involve catalysts to enhance the reaction rate and yield. The mixture is often heated to facilitate the reaction, and the product is purified through techniques such as distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The piperazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
1-(Piperazin-1-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butynone moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(Piperazin-1-yl)butan-2-one: Similar structure but lacks the triple bond, leading to different reactivity and applications.
1-(Piperazin-1-yl)prop-2-yn-1-one: Similar but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-piperazin-1-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h1,9H,3-7H2 |
InChI Key |
XRZQOUFFLSNLET-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)


![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)





![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
